2-(Propylthio)Pyridine-3-Carbonyl Chloride
Description
Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their applications spanning numerous scientific fields. sciencepublishinggroup.comresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in a vast array of natural products, including certain vitamins and alkaloids. researchgate.netnih.gov In modern research, particularly in medicinal chemistry, the pyridine scaffold is considered a "privileged structure." This is due to its ability to form hydrogen bonds and participate in various biological interactions, which often leads to favorable pharmacological activity. nih.gov
Consequently, pyridine derivatives are integral to the development of a wide range of therapeutic agents. nih.gov These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. nih.govwisdomlib.org Their versatility also extends to materials science, where they are used in the synthesis of functional nanomaterials and as ligands in organometallic chemistry and catalysis. nih.gov The capacity for straightforward functionalization of the pyridine ring allows chemists to fine-tune the properties of these molecules, making them highly valuable building blocks in both drug discovery and materials science. nih.gov
Fundamental Significance of Thioether and Acyl Chloride Functional Groups in Organic Synthesis
The structure of 2-(Propylthio)Pyridine-3-Carbonyl Chloride is characterized by two highly significant functional groups: a thioether and an acyl chloride. Each plays a distinct and crucial role in the landscape of organic synthesis.
Thioether (Sulfide) Group: A thioether consists of a sulfur atom connected to two organic (alkyl or aryl) groups (R-S-R'). chemeurope.comwikipedia.org This functional group is the sulfur analog of an ether (R-O-R'). chemeurope.com Thioethers are important in biochemistry, most notably in the amino acid methionine. chemeurope.comteachy.app In organic synthesis, they serve multiple purposes. They can be used as protecting groups because of their stability under various reaction conditions. fiveable.me Furthermore, the sulfur atom in a thioether can be easily oxidized to form sulfoxides and sulfones, which are themselves valuable functional groups with different chemical properties and biological activities. chemeurope.comfiveable.me Thioethers are typically synthesized via the alkylation of thiols or the addition of a thiol to an alkene. chemeurope.com
Acyl Chloride Group: Acyl chlorides (or acid chlorides) are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl). wikipedia.orglibretexts.org This high reactivity stems from the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This polarization makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.comchemistrytalk.org Consequently, acyl chlorides are exceptionally versatile intermediates in organic synthesis. wikipedia.org They are commonly employed as acylating agents to introduce an acyl group (R-C=O) into other molecules. studymind.co.uk Their primary use is in the synthesis of other carboxylic acid derivatives, such as esters (via reaction with alcohols), amides (via reaction with amines), and acid anhydrides. wikipedia.orglibretexts.orgchemistrystudent.com These reactions typically proceed through a nucleophilic addition-elimination mechanism. chemistrystudent.com
Overview of the Current Research Landscape for this compound
This compound is a specialized organic compound primarily recognized as a synthetic intermediate or building block. Its research landscape is defined not by extensive studies on the molecule itself, but by its potential utility in constructing more complex molecular architectures.
The compound is commercially available from various chemical suppliers, which points to its application in synthetic chemistry. fishersci.comsigmaaldrich.com Its molecular structure combines the features of a substituted pyridine ring with the high reactivity of an acyl chloride and the specific properties of a thioether. This trifunctional nature makes it a valuable reagent for introducing the 2-(propylthio)pyridine-3-carbonyl moiety into a target molecule.
| Property | Value |
|---|---|
| CAS Number | 175135-24-7 |
| Molecular Weight | 215.7 g/mol |
| Chemical Formula | C₉H₁₀ClNOS |
Data sourced from chemical supplier databases. sigmaaldrich.com
The primary research application for this compound involves leveraging the reactivity of the acyl chloride group. This group can readily react with a wide range of nucleophiles (such as alcohols, amines, and carbon nucleophiles) in acylation reactions. wikipedia.org This allows for the facile synthesis of corresponding esters, amides, and ketones containing the 2-(propylthio)pyridine (B2759874) core. Research involving this compound would therefore be found within broader synthetic programs aimed at creating novel pharmaceuticals, agrochemicals, or materials where this specific structural unit is desired for its potential biological activity or physical properties. While specific, high-profile studies on this compound are not prominent, its value lies in its role as a tool for synthetic chemists.
Structure
3D Structure
Properties
IUPAC Name |
2-propylsulfanylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEUTJYYROCUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379078 | |
| Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-24-7 | |
| Record name | 2-(Propylthio)-3-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propylthio Pyridine 3 Carbonyl Chloride and Analogues
Strategies for the Formation of the Pyridine-3-Carbonyl Chloride Moiety
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, making the parent carboxylic acid a key precursor. Acyl chlorides are highly reactive and serve as valuable intermediates for the synthesis of esters, amides, and other carbonyl derivatives. libretexts.org
The most direct method for preparing pyridine-3-carbonyl chlorides is the chlorination of the corresponding pyridine-3-carboxylic acid. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most common reagents for this conversion.
Using Thionyl Chloride (SOCl₂): Carboxylic acids react with thionyl chloride to yield acyl chlorides, with sulfur dioxide and hydrogen chloride gas as byproducts. libretexts.orgyoutube.com This method is widely used due to the volatile nature of the byproducts, which simplifies purification. britannica.com The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion forms the acyl chloride. libretexts.org Pyridine (B92270) is often used as a solvent or added to the reaction to neutralize the HCl produced. researchgate.net A specific example is the synthesis of 2-chloropyridine-3-carbonyl chloride from 2-chloropyridine-3-carboxylic acid, which proceeds by heating the mixture at reflux with thionyl chloride for several hours, achieving a near-quantitative yield. prepchem.com
Using Phosphorus Pentachloride (PCl₅): Phosphorus(V) chloride is another effective reagent for converting carboxylic acids into acyl chlorides. libretexts.orgwikipedia.org The reaction is typically vigorous, even at room temperature, and produces phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. libretexts.orgyoutube.comquora.com The acyl chloride product can then be isolated from the mixture by fractional distillation. libretexts.org A process for preparing carboxylic acid chlorides of aromatic nitrogen heterocycles involves chlorination with a solution of PCl₅ in POCl₃. google.com This method has been applied to the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid, demonstrating its utility for related pyridine derivatives. chemicalbook.comwipo.int
| Reagent | Typical Conditions | Byproducts | Advantages |
| **Thionyl Chloride (SOCl₂) ** | Refluxing in neat SOCl₂ or an inert solvent. prepchem.comgoogle.com | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. britannica.com |
| Phosphorus Pentachloride (PCl₅) | Cold or room temperature reaction. libretexts.orgquora.com | POCl₃(l), HCl(g) | Highly effective; reaction is often rapid. youtube.com |
An alternative pathway to acyl chlorides avoids the direct use of a carboxylic acid precursor. One such method involves the controlled hydrolysis of a trichloromethyl group attached to the pyridine ring. For instance, 6-chloropyridine-3-carbonyl chloride can be synthesized by the hydrolysis of 2-chloro-5-(trichloromethyl)pyridine. This reaction is carried out in the presence of a solvent and a catalyst, such as iron(III) chloride or zinc chloride, at temperatures ranging from 60-150°C. google.com This approach is advantageous as it utilizes a different starting material, potentially offering a more cost-effective or accessible route depending on precursor availability. google.com
The synthesis of pyridine sulfonyl chlorides, structural analogues of carbonyl chlorides, provides insight into related pyridine chemistry. Pyridine-3-sulfonyl chloride can be prepared from 3-aminopyridine (B143674) via a diazotization reaction followed by a sulfonyl chlorination step. google.compatsnap.com In this process, the intermediate diazonium fluoroborate salt is reacted with a thionyl chloride solution containing a catalyst like cuprous chloride to yield the final product. google.com Another route involves the direct reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions. chemicalbook.comgoogleapis.com
Approaches to Incorporate the 2-(Propylthio) Substituent
The introduction of the thioether linkage at the 2-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr).
Nucleophilic aromatic substitution is a key reaction for functionalizing pyridine rings, particularly at the 2- and 4-positions, which are electronically deficient and thus activated towards nucleophilic attack. dcu.ieyoutube.com The presence of a good leaving group, such as a halogen (Cl, Br), on the pyridine ring facilitates this reaction. dcu.ienih.gov The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity. youtube.com The reactivity of halopyridines in SNAr reactions is influenced by the electronic nature of the ring and the position of the halogen. nih.govnih.gov
Thioether Formation via Nucleophilic Substitution Reactions on Halopyridines
Application of Xanthates as Thiol-Free Reagents in Pyridine Sulfidation
The introduction of a thioether group onto a pyridine ring can be accomplished using various sulfur sources. Traditional methods often rely on thiols, which are notorious for their pungent odor and susceptibility to oxidation. Xanthate salts (ROCS₂⁻ M⁺) have emerged as attractive alternatives, serving as odorless, stable, and low-cost thiol surrogates for sulfidation reactions. mdpi.comresearchgate.netresearchgate.net These reagents can be used in both transition-metal-catalyzed and transition-metal-free transformations. researchgate.net
A notable application involves the reaction of a halopyridine with a potassium xanthate in the presence of iodine. For instance, 3-iodopyridine (B74083) can be converted to 3-(ethylthio)pyridine (B13668858) using potassium ethyl xanthate (EtOCS₂K) and I₂ in DMF at elevated temperatures. mdpi.comresearchgate.net This method provides a framework for synthesizing alkylthiopyridines without handling volatile thiols directly.
A plausible mechanism for this transformation involves the initial activation of the xanthate by iodine to generate a reactive sulfur species. mdpi.com This species then undergoes a reaction with the pyridine, possibly through a radical or nucleophilic substitution pathway, to form an intermediate that ultimately hydrolyzes and alkylates to yield the final thioether product. mdpi.com The use of xanthates represents a greener and more practical approach for the synthesis of thioether derivatives, avoiding the challenges associated with traditional thiol-based methods. mdpi.com
Metal-Catalyzed Thiolation Strategies for Pyridine Scaffolds
Metal catalysis provides powerful and versatile methods for forming carbon-sulfur bonds on pyridine scaffolds. These strategies can be broadly categorized into cross-coupling reactions involving pre-functionalized pyridines (e.g., halopyridines) and direct C-H bond functionalization.
Palladium-Catalyzed Thiolation: Palladium complexes are widely used to catalyze the formation of C–S bonds. The Buchwald-Hartwig amination reaction has been successfully adapted for C–S coupling, enabling the reaction of halopyridines with thiols. researchgate.net This reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. researchgate.net
Furthermore, palladium catalysis can achieve direct thiolation of pyridine C–H bonds, bypassing the need for pre-installed leaving groups. nih.gov For example, arenes with a directing group, such as 2-arylpyridines, can undergo C–H thiolation with disulfides under palladium and copper co-catalysis. nih.govrsc.org This approach offers high atom economy and allows for the functionalization of otherwise inert positions on the pyridine ring.
Copper-Catalyzed Thiolation: Copper-based catalysts offer a more economical alternative to palladium for C–S bond formation. Copper-catalyzed methods have been developed for the direct arylation and functionalization of heterocycle C–H bonds, including those on pyridine N-oxides. nih.govorganic-chemistry.orgrsc.org While less common than palladium for thiolation, copper catalysts can facilitate the coupling of thiols with aryl halides. The choice of base, such as lithium t-butoxide, can be critical for the reaction's success. organic-chemistry.org The use of copper is particularly advantageous for large-scale synthesis where catalyst cost is a significant factor. nih.gov
Convergent and Divergent Synthetic Pathways Towards the Target Compound
The synthesis of 2-(propylthio)pyridine-3-carbonyl chloride can be approached through both convergent and divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.
Convergent Synthetic Pathways: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach is often efficient for complex molecules. For this compound, a logical convergent strategy involves the synthesis of the 2-(propylthio)nicotinic acid precursor, followed by its conversion to the final carbonyl chloride.
Pathway A: This route begins with 2-chloronicotinic acid. Nucleophilic aromatic substitution with sodium propanethiolate (NaSPr) or propanethiol in the presence of a base displaces the chloride to form 2-(propylthio)nicotinic acid. nist.gov The final step is the conversion of the carboxylic acid to the carbonyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com
Pathway B: An alternative convergent route starts from 2-mercaptonicotinic acid. chemicalbook.comnih.gov S-alkylation of the thiol group with a propyl halide (e.g., 1-bromopropane) under basic conditions yields the same 2-(propylthio)nicotinic acid intermediate. nist.gov Subsequent chlorination affords the target compound.
Divergent Synthetic Pathways: A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. rsc.orgnih.gov This strategy is valuable for creating libraries of analogues for screening purposes.
From 2-Chloronicotinoyl Chloride: A key intermediate, 2-chloronicotinoyl chloride, can be synthesized from 2-chloronicotinic acid. prepchem.comchemimpex.com This versatile precursor can then diverge. Reaction with sodium propanethiolate would lead to the target compound, this compound. Alternatively, reacting 2-chloronicotinoyl chloride with various alcohols, amines, or other nucleophiles would generate a diverse library of 2-chloro-nicotinamide and nicotinic ester derivatives.
Optimization Parameters for Reaction Conditions and Yields in Precursor and Target Compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of this compound and its precursors. Key parameters for the C–S bond formation and the final chlorination step are detailed below.
Optimization of Metal-Catalyzed C–S Coupling: For palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C–S coupling, several factors must be considered to achieve high efficiency. researchgate.netwuxiapptec.com
| Parameter | Options | Considerations |
| Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃, Palladium Pre-catalysts | Pre-catalysts can offer better air stability and easier activation. Catalyst loading is typically low (0.5-5 mol%). wuxiapptec.com |
| Ligand | Xantphos, BINAP, Josiphos, PPh₃ | The choice of ligand is critical and depends on the specific substrates. It influences catalytic activity and stability. |
| Base | Strong bases (NaOtBu, LHMDS), Weak bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Weak bases offer broader functional group tolerance, while strong bases may lead to faster reactions at lower temperatures. wuxiapptec.com |
| Solvent | Toluene, Dioxane, THF, DMF | The solvent must be anhydrous and capable of dissolving the reactants. Aromatic or ethereal solvents are common. wuxiapptec.com |
| Temperature | 70 - 120 °C | Reactions are typically heated to ensure a reasonable reaction rate. |
Optimization of Carboxylic Acid to Carbonyl Chloride Conversion: The conversion of 2-(propylthio)nicotinic acid to its corresponding carbonyl chloride is a standard transformation, but conditions can be optimized for yield and purity. prepchem.com
| Parameter | Options | Considerations |
| Chlorinating Agent | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Thionyl chloride is cost-effective; byproducts (SO₂ and HCl) are gaseous. Oxalyl chloride is often used for milder conditions with a DMF catalyst. |
| Solvent | 1,2-Dichloroethane, Toluene, or neat reagent | An inert solvent is used to control the reaction temperature and facilitate handling. prepchem.com |
| Temperature | Room Temperature to Reflux | The reaction is often refluxed to drive it to completion. prepchem.com |
| Work-up | Concentration / Distillation | Excess chlorinating agent and solvent are typically removed under reduced pressure to isolate the crude product. prepchem.com |
Chemical Reactivity and Transformation Studies of 2 Propylthio Pyridine 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Group
The carbonyl chloride group of 2-(propylthio)pyridine-3-carbonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution. This reactivity is attributed to the strong electron-withdrawing nature of both the chlorine atom and the pyridine (B92270) ring, which polarizes the carbon-oxygen double bond and makes the carbonyl carbon susceptible to attack by nucleophiles. The general mechanism for these reactions is a two-step addition-elimination process. chemguide.co.uk
Reactivity with Oxygen-Nucleophiles (e.g., Alcohols, Phenols)
This compound reacts with alcohols and phenols to form the corresponding esters. This esterification reaction typically proceeds by the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the ester and hydrochloric acid. To neutralize the HCl byproduct, a base such as pyridine or triethylamine (B128534) is commonly added.
The general reaction can be depicted as: R-OH + 2-(propylthio)C₅H₃NCOCl → 2-(propylthio)C₅H₃NCOOR + HCl
Detailed research has shown that the reaction conditions can be optimized to achieve high yields of the desired ester products. For instance, the reaction of various carboxylic acids with alcohols in the presence of reagents like diethyl chlorophosphate in pyridine has been shown to be an efficient method for ester formation. researchgate.net While specific studies on this compound are not abundant in the provided results, the reactivity is expected to be analogous to other acyl chlorides.
| Oxygen Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Ethanol | Ethyl 2-(propylthio)nicotinate | Pyridine, room temperature |
| Phenol | Phenyl 2-(propylthio)nicotinate | Triethylamine, CH₂Cl₂, 0 °C to room temperature |
Reactivity with Nitrogen-Nucleophiles (e.g., Ammonia (B1221849), Primary and Secondary Amines)
The reaction of this compound with nitrogen nucleophiles such as ammonia, primary amines, and secondary amines leads to the formation of amides. researchgate.net This amidation reaction is generally vigorous and follows the nucleophilic addition-elimination mechanism. savemyexams.com The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion. savemyexams.com
The general reactions are as follows:
With ammonia: 2-(propylthio)C₅H₃NCOCl + 2NH₃ → 2-(propylthio)C₅H₃NCONH₂ + NH₄Cl savemyexams.com
With a primary amine: 2-(propylthio)C₅H₃NCOCl + 2RNH₂ → 2-(propylthio)C₅H₃NCONHR + RNH₃Cl savemyexams.com
With a secondary amine: 2-(propylthio)C₅H₃NCOCl + 2R₂NH → 2-(propylthio)C₅H₃NCONR₂ + R₂NH₂Cl
Two equivalents of the amine are typically required, as one equivalent acts as the nucleophile and the second acts as a base to neutralize the liberated HCl. savemyexams.com
| Nitrogen Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Ammonia | 2-(Propylthio)nicotinamide | Excess ammonia in an inert solvent |
| Ethylamine | N-Ethyl-2-(propylthio)nicotinamide | Excess ethylamine, DCM, room temperature |
| Diethylamine | N,N-Diethyl-2-(propylthio)nicotinamide | Excess diethylamine, THF, 0 °C |
Reactivity with Carbon-Nucleophiles (e.g., Organometallic Reagents, Active Methylene (B1212753) Compounds)
This compound can react with various carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily attack the carbonyl carbon. libretexts.org The initial reaction is a nucleophilic acyl substitution that forms a ketone. However, because ketones are also reactive towards these organometallic reagents, a second addition often occurs, leading to a tertiary alcohol after an aqueous workup. youtube.com
To isolate the ketone, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) can be used, which typically add only once to the acyl chloride. youtube.com
Active methylene compounds, which possess acidic protons alpha to two electron-withdrawing groups (e.g., malonic esters, acetoacetic esters), can be deprotonated by a base to form a stabilized carbanion (enolate). This enolate can then act as a nucleophile, attacking the carbonyl carbon of this compound. This reaction provides a route to β-dicarbonyl compounds. A plausible mechanism involves the formation of a disulfide from the thiophenol, which is then attacked by the enolate of the active methylene compound. scispace.com
Mechanistic Insights into Nucleophilic Addition-Elimination Processes in Acyl Chlorides
The reaction of acyl chlorides with nucleophiles proceeds through a well-established two-step mechanism known as nucleophilic addition-elimination. chemguide.co.uk
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org In this intermediate, the former carbonyl carbon is sp³ hybridized. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled. chemguide.co.ukkhanacademy.org This step regenerates the carbonyl group and results in the substituted product. libretexts.org
If the nucleophile is neutral (e.g., water, alcohol, ammonia, amine), the initially formed tetrahedral intermediate will carry a positive charge on the nucleophilic atom. In the final step of the mechanism, a proton is typically removed from the nucleophilic atom, often by the departed chloride ion or another base present in the reaction mixture, to yield the neutral final product. chemguide.co.ukyoutube.com The high reactivity of acyl chlorides in these reactions is due to the inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the fact that the chloride ion is an excellent leaving group. libretexts.org
Transformations Involving the 2-(Propylthio) Moiety
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in the 2-(propylthio) group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidations can be achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines whether the oxidation stops at the sulfoxide stage or proceeds to the sulfone.
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. mdpi.com Careful control of the stoichiometry of the oxidizing agent (typically one equivalent) is crucial to prevent over-oxidation to the sulfone. mdpi.com
For the preparation of sulfones, stronger oxidizing agents or an excess of the oxidant are generally employed. organic-chemistry.org Reagents such as potassium permanganate, or an excess of hydrogen peroxide, can effectively oxidize the sulfide (B99878) or the intermediate sulfoxide to the sulfone. organic-chemistry.org
The general reactions are:
Sulfoxide formation: 2-(propylthio)C₅H₃N-R + [O] → 2-(propylsulfinyl)C₅H₃N-R
Sulfone formation: 2-(propylthio)C₅H₃N-R + 2[O] → 2-(propylsulfonyl)C₅H₃N-R
| Oxidizing Agent | Product | Typical Reaction Conditions |
|---|---|---|
| H₂O₂ (1 eq) in Acetic Acid | 2-(Propylsulfinyl)pyridine derivative | Room temperature |
| m-CPBA (1 eq) | 2-(Propylsulfinyl)pyridine derivative | DCM, 0 °C |
| KMnO₄ or H₂O₂ (>2 eq) | 2-(Propylsulfonyl)pyridine derivative | Varies with substrate and specific conditions |
Radical Transformations and Cleavage of the Carbon-Sulfur Bondmdpi.com
The carbon-sulfur bond in alkyl aryl sulfides is susceptible to homolytic cleavage under radical conditions, a principle that can be extended to this compound. Radical-mediated desulfurization is a well-established synthetic strategy, offering a metal-free alternative to reductive methods like those using Raney Nickel. researchgate.net The process typically involves the generation of a thiyl radical, followed by C-S bond fragmentation.
In a common approach, a radical initiator generates a reactive radical species that abstracts the sulfur atom from a thiyl radical intermediate. researchgate.net Trivalent phosphorus reagents, such as phosphines, are often employed for this sulfur atom abstraction. chemrxiv.org The reaction proceeds through a stepwise S-atom transfer mechanism via a thiophosphoranyl radical intermediate. chemrxiv.org Subsequent hydrogen-atom transfer (HAT) to the resulting pyridyl radical would yield the desulfurized pyridine product.
Table 1: Representative Conditions for Radical Desulfurization
| Reagent System | Radical Source | Key Features | Ref |
|---|---|---|---|
| Trivalent Phosphorus Reagents | Thiyl Radical Intermediate | Metal-free; proceeds via thiophosphoranyl radical. | chemrxiv.org |
| TCEP/Radical Initiator (e.g., VA-044) | Radical Initiator | Metal-free; suitable for complex molecules. | researchgate.net |
Note: This table represents general conditions for radical desulfurization of alkyl thiols/sulfides, which are expected to be applicable to this compound.
The C-S bond cleavage results in a carbon-centered radical on the pyridine ring. This reactive intermediate can be trapped by a hydrogen atom donor to complete the desulfurization or potentially engage in subsequent carbon-carbon bond-forming reactions, highlighting the synthetic utility of such radical transformations. researchgate.net
Strategic Use of the Thioether as a Removable Synthetic Handle or Leaving Groupmdpi.com
The 2-propylthio group can be viewed as a synthetic handle, enabling specific transformations before being removed or leveraged as a leaving group. The removal of such a group can be achieved through various methods, including the radical-based desulfurization discussed previously or by leveraging its ability to act as a leaving group in cross-coupling reactions.
While the direct displacement of an alkylthio group is challenging, its conversion to a better leaving group, such as a sulfoxide or sulfone, greatly facilitates nucleophilic substitution. Oxidation of the sulfide would render the C2 position of the pyridine ring more electrophilic and susceptible to attack.
Furthermore, transition metal catalysis, particularly with nickel, has been shown to mediate the cleavage of C-S bonds in aryl sulfides, enabling their use in cross-coupling reactions. nih.govorganic-chemistry.org In these processes, the catalyst oxidatively adds into the C-S bond, allowing the thioether moiety to be replaced by another functional group. This strategy positions the 2-propylthio substituent as a versatile leaving group for the late-stage functionalization of the pyridine core. The ability to remove or replace the 2-pyridyl group is a valuable tool in synthesis, as demonstrated in methodologies for cleaving N-pyridyl directing groups. nih.govresearchgate.net While targeting a C-N bond, these strategies underscore the principle of using pyridyl-based functionalities as removable synthetic auxiliaries.
Table 2: Potential Strategies for Utilizing the 2-Propylthio Group
| Transformation | Method | Potential Outcome | Analogous Ref |
|---|---|---|---|
| Desulfurization | Radical-mediated (e.g., P(III) reagents) | Replacement of -SPr with -H | researchgate.net |
| Nucleophilic Substitution | Oxidation to sulfone, then SNAr | Replacement of -SO2Pr with a nucleophile | N/A |
Electrophilic and Nucleophilic Reactions on the Pyridine Ring System
Regioselectivity and Electronic Modulations in Pyridine Ring Functionalizationnih.govacs.orgnih.gov
The pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution but reactive towards nucleophiles. The substituents on this compound profoundly influence the regioselectivity of any reaction on the ring.
Electron-Withdrawing Effects : The ring nitrogen and the 3-carbonyl chloride group are powerful electron-withdrawing groups. The nitrogen deactivates the entire ring, particularly the α (C2, C6) and γ (C4) positions, towards electrophilic attack. The carbonyl chloride group further deactivates the ring through both inductive and resonance effects, directing any potential electrophilic attack away from its adjacent positions.
Electron-Donating Effects : The 2-propylthio group, conversely, can donate electron density to the ring via resonance, placing a partial negative charge on the C4 and C6 positions. This effect can partially counteract the deactivating nature of the ring nitrogen and the carbonyl chloride.
Predicted Reactivity:
Electrophilic Attack : The molecule is expected to be highly unreactive towards electrophiles. If a reaction were forced under harsh conditions, the directing effects would be in conflict. The strong deactivation by the nitrogen and carbonyl chloride would likely dominate, making substitution improbable.
Nucleophilic Attack : The ring is highly activated for nucleophilic attack. The most electrophilic positions are C4 and C6, which are para and ortho to the electron-donating thioether but are also activated by the ring nitrogen. The C2 position is also activated but is sterically hindered and electronically influenced by the adjacent thioether. Nucleophilic aromatic substitution (SNAr) would likely require the displacement of a leaving group, or more plausibly, the reaction would proceed via an addition-elimination or dearomatization pathway.
Dearomatization Reactions Triggered by Carbon Nucleophilesnih.gov
The strong electron-deficient character of the pyridine ring in this compound makes it an excellent candidate for dearomatization reactions via nucleophilic addition. Such reactions typically require activation of the pyridine ring, a role capably filled by the 3-carbonyl chloride group. This group enhances the electrophilicity of the ring carbons, facilitating the attack of nucleophiles.
The reaction often proceeds via the formation of a pyridinium (B92312) salt intermediate. In this case, the carbonyl chloride itself can act as the activating group, or it can be transformed into another derivative. The addition of a carbon nucleophile, such as a Grignard reagent or an organolithium compound, would disrupt the ring's aromaticity.
The regioselectivity of the nucleophilic attack is a key consideration. Attack can occur at the C2, C4, or C6 positions.
C6 Attack : This position is sterically accessible and is activated (ortho) by the ring nitrogen.
C4 Attack : This position is also highly activated (para) by the ring nitrogen.
C2 Attack : This position is activated but is likely shielded by the adjacent 2-propylthio group.
Therefore, a mixture of 1,6- and 1,4-dihydropyridine (B1200194) adducts would be the expected initial products following the nucleophilic addition. The specific outcome would depend on the nature of the nucleophile, the solvent, and the temperature. Such dearomatization strategies provide a powerful method for converting flat aromatic systems into complex, three-dimensional saturated N-heterocycles.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Raney Nickel |
| 1,6-Dihydropyridine |
Strategic Applications in Organic Synthesis
2-(Propylthio)Pyridine-3-Carbonyl Chloride as a Versatile Building Block
In the realm of organic synthesis, "building blocks" are chemical compounds that serve as the foundational units for constructing more complex molecules. This compound fits this description perfectly due to its distinct reactive sites. The acyl chloride group is a highly reactive electrophile, readily participating in reactions with a wide array of nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively.
Simultaneously, the pyridine (B92270) ring offers sites for potential modification, and the propylthio substituent can influence the electronic properties of the ring and can itself be a site for further chemical transformation, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further expand its synthetic utility. This multi-functional nature allows chemists to introduce the substituted pyridine motif into a larger molecular framework in a controlled and predictable manner.
Key Reactive Features:
| Feature | Description of Synthetic Utility |
| Acyl Chloride | Primary site for nucleophilic acyl substitution, enabling the formation of amide, ester, and ketone linkages. |
| Pyridine Ring | A core heterocyclic structure that can undergo further functionalization or influence the properties of the final molecule. |
| Propylthio Group | Modulates the electronic nature of the pyridine ring and can be chemically modified (e.g., through oxidation) to introduce new functionalities. |
Utility in the Construction of Complex Pyridine-Fused Heterocyclic Architectures
Pyridine-fused heterocycles are a critical class of compounds in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. ias.ac.in These complex architectures often exhibit enhanced biological activity and desirable characteristics for functional materials. ias.ac.in
This compound serves as an ideal starting material for constructing such fused systems. The acyl chloride at the 3-position is strategically located adjacent to the pyridine nitrogen and the 2-position propylthio group. This arrangement facilitates intramolecular cyclization reactions. For instance, by reacting the acyl chloride with a nucleophile that has a second reactive site, a subsequent ring-closing reaction can be orchestrated to form a new ring fused to the original pyridine core. This strategy is a powerful method for creating novel polycyclic aromatic systems, such as thieno[2,3-b]pyridines and other related heterocyclic structures, which are challenging to synthesize through other methods. nih.govnih.gov
Precursor Role in the Synthesis of Biologically Relevant Scaffolds and Pharmaceutical Intermediates
The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core found in a multitude of biologically active compounds and approved drugs. nih.govscispace.com Derivatives of pyridine are known to exhibit a wide range of pharmacological activities. mdpi.com
The structure of this compound makes it a valuable precursor for synthesizing molecules with potential therapeutic applications. The ability to easily form amide bonds allows for the coupling of this pyridine derivative to various amine-containing molecules, generating libraries of compounds for biological screening. These resulting amides can be key intermediates in the synthesis of more complex pharmaceutical agents. The propylthio group can also play a role in modulating the lipophilicity and metabolic stability of the final drug candidate, which are critical parameters in drug design. This strategic placement of functional groups makes it an important intermediate for creating novel compounds intended for drug discovery programs. researchgate.net
Applications in the Development of Advanced Organic Materials
The development of advanced organic materials, including catalytic ligands and functional molecules, relies on the precise design and synthesis of specific molecular architectures. The pyridine nitrogen atom is an excellent coordination site for metal ions, making pyridine-containing molecules highly valuable as ligands in catalysis.
By modifying this compound, new and complex ligands can be synthesized. For example, the acyl chloride can be used to attach the pyridine unit to a larger molecular backbone or a solid support. The resulting materials can then be used to create bespoke catalysts for a variety of chemical transformations. Ruthenium(II) carbonyl complexes bearing pyridine-based ligands, for instance, have been studied for their catalytic activities. mdpi.com The electronic properties of these ligands, which are crucial for the performance of the catalyst, can be fine-tuned by the substituents on the pyridine ring, such as the propylthio group. This allows for the rational design of catalysts with optimized activity and selectivity for specific industrial and laboratory applications.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon resonances within the 2-(Propylthio)Pyridine-3-Carbonyl Chloride molecule.
The 1H NMR spectrum provides information on the chemical environment, connectivity, and number of different protons. The 13C NMR spectrum complements this by identifying the chemical environments of the carbon atoms in the molecule.
For this compound, the expected proton signals would include three distinct aromatic protons on the pyridine (B92270) ring and three sets of aliphatic protons from the n-propyl group. The electron-donating nature of the propylthio group at the C2 position and the electron-withdrawing nature of the carbonyl chloride at the C3 position significantly influence the chemical shifts of the pyridine ring protons (H4, H5, and H6). The aromatic region would display a characteristic three-spin system, while the aliphatic region would show signals corresponding to the ethyl, methylene (B1212753), and terminal methyl protons of the propyl chain, with predictable multiplicities due to spin-spin coupling.
The 13C NMR spectrum would show nine distinct signals: five for the pyridine ring carbons (with C2 and C3 being significantly affected by the substituents), one for the carbonyl carbon (typically in the 165-170 ppm range for an acyl chloride), and three for the propyl side chain carbons.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.
| 1H NMR (Predicted) | 13C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H6 (Py) | ~8.5 | dd | C=O | ~168 |
| H4 (Py) | ~8.1 | dd | C2 (Py) | ~162 |
| H5 (Py) | ~7.4 | dd | C6 (Py) | ~151 |
| -S-CH2- | ~3.2 | t | C4 (Py) | ~138 |
| -CH2- | ~1.7 | sext | C5 (Py) | ~122 |
| -CH3 | ~1.0 | t | C3 (Py) | ~120 |
| -S-CH2- | ~34 | |||
| -CH2- | ~22 | |||
| -CH3 | ~13 |
To confirm the assignments made from 1D NMR spectra and to establish the complete bonding framework, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would confirm the connectivity within the pyridine ring spin system (H4-H5-H6) and, separately, the correlations within the propyl chain (-S-CH₂-CH₂-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton assignments in Table 1 to their corresponding carbon signals (e.g., H6 to C6, -S-CH₂- to its carbon, etc.).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the C=O stretching vibration of the acyl chloride group. This band typically appears at a high wavenumber, generally in the range of 1770–1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. Other key absorptions would include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic propyl group (below 3000 cm⁻¹). The C=C and C=N ring stretching vibrations of the pyridine moiety are expected in the 1400–1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹. The C-Cl stretch from the acyl chloride is also found in this region, typically between 850 and 550 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the less polar C-S and C-C bonds, and the symmetric vibrations of the pyridine ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Very Strong |
| C=C, C=N Ring Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |
| C-Cl Stretch | 550 - 850 | Medium-Strong |
| C-S Stretch | 600 - 800 | Weak-Medium |
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a precise mass.
For this compound (C₉H₁₀ClNOS), the calculated monoisotopic mass is approximately 215.0171 u. HRMS analysis should yield a molecular ion peak [M]⁺• corresponding to this mass, confirming the elemental composition. The presence of chlorine and sulfur would be evident from the characteristic isotopic pattern of the molecular ion peak cluster, with contributions from ³⁷Cl and ³⁴S isotopes.
Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used to piece the structure together. The molecular ion would likely undergo several key fragmentations:
Loss of a chlorine radical to form the [M-Cl]⁺ ion (acylium ion). This is often a prominent peak.
Loss of the propyl radical (•C₃H₇) from the thioether linkage.
Cleavage of the C-S bond, potentially leading to fragments corresponding to the pyridine-carbonyl chloride moiety and the propylthio radical.
Loss of the entire carbonyl chloride group (•COCl).
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Approximate) | Proposed Fragment Ion | Formula |
|---|---|---|
| 215/217 | [M]+• (Molecular Ion) | [C9H10ClNOS]+• |
| 180 | [M - Cl]+ | [C9H10NOS]+ |
| 172 | [M - C3H7]+ | [C6H3ClNOS]+ |
| 152 | [M - COCl]+ | [C8H10NS]+ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. Molecules with π-systems and heteroatoms with non-bonding electrons typically exhibit characteristic absorptions in the UV-Vis range.
The structure of this compound contains two main chromophores: the substituted pyridine ring and the carbonyl group. The spectrum is expected to show absorptions corresponding to:
π→π* transitions: These are typically high-intensity absorptions associated with the conjugated π-electron system of the pyridine ring. The presence of the electron-donating propylthio group and the carbonyl group will influence the energy of these transitions, likely shifting them to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. These are expected in the 200-300 nm range.
n→π* transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the sulfur or carbonyl oxygen) into an anti-bonding π* orbital. masterorganicchemistry.com The n→π* transition of the carbonyl group is characteristically weak and appears at a longer wavelength than the π→π* transitions, often in the 270-300 nm region. masterorganicchemistry.com
X-ray Crystallography of Synthesized Derivatives and Related Compounds
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the atoms.
Due to the high reactivity of the carbonyl chloride functional group, obtaining a stable, high-quality single crystal of this compound itself is extremely challenging. It is common practice in such cases to synthesize a more stable, solid derivative for crystallographic analysis. For instance, reacting the carbonyl chloride with an amine or an alcohol would produce a stable amide or ester, respectively.
An X-ray crystal structure of such a derivative would:
Unambiguously confirm the substitution pattern on the pyridine ring.
Provide precise bond lengths for the C-S, C=O, C-N, and C-C bonds.
Reveal the planarity of the pyridine ring and the dihedral angle between the ring and the plane of the carbonyl group derivative.
Elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing in the solid state.
This data provides an experimentally validated model of the core molecular geometry, which is invaluable for computational studies and for understanding structure-activity relationships.
Elucidation of Solid-State Molecular Geometry and Conformation
While data for analogous compounds can sometimes offer insights, direct extrapolation is not scientifically rigorous. The conformation of the propylthio group and the orientation of the carbonyl chloride moiety relative to the pyridine ring are key structural features that require experimental determination. Factors such as crystal packing forces can significantly influence these parameters.
Without experimental crystallographic data, a definitive data table of bond lengths and angles for the solid state of this compound cannot be constructed.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The study of intermolecular interactions and supramolecular assembly is fundamental to understanding the properties of a compound in the solid state. However, specific research detailing these aspects for this compound is not present in the available scientific literature.
A comprehensive analysis in this area would typically involve the identification of non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that dictate how individual molecules arrange themselves into a larger crystal lattice. The interplay of the pyridine ring, the sulfur atom, and the carbonyl chloride group would be expected to govern the formation of any supramolecular structures. The absence of crystallographic studies for this compound means that a detailed description and data table of its intermolecular interactions and supramolecular assembly cannot be provided at this time.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical insights are crucial for understanding a compound's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Optimizations for Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy (ground state) geometry of molecules. For a molecule like 2-(Propylthio)Pyridine-3-Carbonyl Chloride, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. This would reveal the preferred spatial orientation of the propylthio group and the carbonyl chloride moiety relative to the pyridine (B92270) ring. The planarity of the pyridine ring and the conformational preferences of the flexible propyl chain would be key outputs of such a study.
Selection and Application of Specific Basis Sets and Functionals (e.g., B3LYP)
The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov This would typically be paired with a basis set such as 6-31G* or a larger one like 6-311++G(d,p) to provide a more detailed description of the electron distribution, including polarization and diffuse functions which are important for molecules containing heteroatoms like sulfur, nitrogen, oxygen, and chlorine. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.netnih.gov For this compound, analysis of the HOMO and LUMO would indicate which parts of the molecule are most likely to be involved in electrophilic and nucleophilic attacks. It is anticipated that the sulfur and nitrogen atoms, with their lone pairs of electrons, would contribute significantly to the HOMO, while the carbonyl carbon and the pyridine ring would be key contributors to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Band Gap (ΔE) | 4.7 |
| Note: This table is illustrative and not based on published experimental or computational data for the specific compound. |
Reactivity and Reaction Mechanism Investigations
Computational chemistry is also invaluable for exploring how a molecule behaves in chemical reactions, providing insights that can be difficult to obtain through experiments alone.
Potential Energy Surface (PES) Analysis for Elucidating Reaction Pathways and Transition States
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mdpi.com By mapping out the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. For instance, in a reaction where the carbonyl chloride group is attacked by a nucleophile, PES analysis could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.
Computational Insights into Reaction Selectivity and Kinetic Parameters
Computational studies can predict the selectivity of reactions. For this compound, which has multiple potentially reactive sites, computational models could help determine whether a reagent will preferentially attack the carbonyl chloride, the pyridine nitrogen, or another part of the molecule. By calculating the activation energies associated with different reaction pathways, it is possible to predict the kinetic favorability of each pathway. Lower activation energies correspond to faster reaction rates. This information is critical for designing and optimizing synthetic routes.
Explicit and Implicit Solvent Effects on Reactivity (e.g., Polarizable Continuum Model - PCM)
In computational chemistry, understanding the influence of the solvent is critical for accurately predicting the reactivity of a molecule like this compound. Solvent effects can be modeled using either explicit or implicit methods. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which provides a high level of detail but is computationally expensive.
A more common and computationally efficient approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach effectively captures the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.
For this compound, the acyl chloride group is a key site for nucleophilic attack. The polarity of the solvent can significantly influence the reaction pathway and energetics. For instance, theoretical studies on nucleophilic substitution at carbonyl carbons show that the reaction mechanism can be highly dependent on the environment. nih.govacs.org Using a PCM approach, researchers can calculate the energy profile of a reaction, such as the hydrolysis or aminolysis of the carbonyl chloride, in different solvents. Polar solvents would be expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents, thereby lowering the activation energy and increasing the reaction rate. Computational models can quantify these effects, providing insights into optimal reaction conditions.
Advanced Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Charge Delocalization, Hyperconjugation, and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules by translating the complex wave function into a chemically intuitive picture of Lewis structures, bonding orbitals, and intermolecular interactions. niscpr.res.inscirp.org For this compound, NBO analysis can provide detailed insights into charge distribution and electron delocalization.
The analysis would reveal the natural atomic charges on each atom, highlighting the electrophilic nature of the carbonyl carbon and the electron-donating or -withdrawing effects of the propylthio group and the pyridine nitrogen. It would also quantify the delocalization of electron density from the lone pairs of the sulfur, nitrogen, and oxygen atoms into antibonding orbitals of adjacent bonds. These interactions, known as hyperconjugation, are crucial for understanding the molecule's stability and reactivity.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies for Bonding Characterization
The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It offers a clear, visual representation of chemical bonding and electron pairs within a molecule. When applied to this compound, an ELF analysis would map out the regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr
The ELF topology would clearly distinguish the covalent bonds, such as C-C, C-H, C=O, C-Cl, C-S, and the bonds within the pyridine ring. It would also visualize the non-bonding electrons, showing distinct basins corresponding to the lone pairs on the nitrogen, sulfur, oxygen, and chlorine atoms. acs.org This provides a faithful representation of the molecule's Lewis structure and validates the concepts of VSEPR theory. wikipedia.org
Similar to ELF, the Local Orbital Locator (LOL) also provides information about electron localization, helping to characterize the nature of the chemical bonds (e.g., covalent vs. ionic character). These methods are valuable for understanding the details of the electronic structure that govern the molecule's geometry and reactivity.
Correlation of Theoretical Data with Experimental Observations
Computed Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure assignment. Methods like Density Functional Theory (DFT) are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govmdpi.com
For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These computed values are often in good agreement with experimental data, although discrepancies can arise due to solvent effects, conformational averaging, or limitations of the theoretical method. nih.gov The correlation between calculated and experimental shifts is a powerful tool for structural elucidation. nih.govresearchgate.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. olemiss.edu These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C=O stretch of the carbonyl chloride group, C-S stretching, and various pyridine ring vibrations. nih.govcore.ac.uk While calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, a scaling factor is typically applied to improve the correlation. mdpi.com
Table 1: Illustrative Correlation of Computed and Experimental Spectroscopic Data for this compound Note: Experimental values are hypothetical and based on typical ranges for the functional groups.
| Spectroscopic Parameter | Computed Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
| ¹³C NMR Chemical Shift | 168.5 ppm | 167.9 ppm | Carbonyl Carbon (C=O) |
| 155.2 ppm | 154.6 ppm | Pyridine C2 (C-S) | |
| 128.9 ppm | 128.5 ppm | Pyridine C3 (C-COCl) | |
| ¹H NMR Chemical Shift | 8.55 ppm | 8.51 ppm | Pyridine H6 |
| 3.05 ppm | 2.99 ppm | Methylene (B1212753) (-S-CH₂-) | |
| 1.10 ppm | 1.06 ppm | Methyl (-CH₃) | |
| IR Vibrational Frequency | 1785 cm⁻¹ | 1770 cm⁻¹ | C=O Stretch (Acyl Chloride) |
| 1575 cm⁻¹ | 1565 cm⁻¹ | Pyridine Ring Stretch | |
| 710 cm⁻¹ | 695 cm⁻¹ | C-S Stretch |
Validation of Proposed Mechanisms and Identification of Key Intermediates
Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing details that are often difficult or impossible to obtain through experiments alone. For reactions involving this compound, such as nucleophilic acyl substitution, theoretical calculations can be used to map out the entire potential energy surface. nih.govrsc.org
This involves locating and characterizing the structures and energies of reactants, products, transition states, and any intermediates. nih.gov For example, in the reaction with an amine, calculations can determine whether the mechanism proceeds through a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.govacs.orgacs.org
By calculating the activation energies for each possible step, the most favorable reaction pathway can be identified. The calculated kinetic parameters can then be compared with experimental rate data to validate the proposed mechanism. Furthermore, calculations can predict the structure and spectroscopic properties of transient intermediates, aiding in their potential experimental detection and confirming their role in the reaction sequence. nih.gov
Conclusion and Future Research Directions
Synthesis of Key Research Findings Pertaining to 2-(Propylthio)Pyridine-3-Carbonyl Chloride
Research specifically detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature. However, a comprehensive understanding can be constructed by examining the synthesis and reactions of its constituent functional groups and related pyridine (B92270) derivatives. The formation of the core structure likely involves the synthesis of 2-(propylthio)nicotinic acid, which can then be converted to the corresponding acyl chloride.
The synthesis of 2-(alkylthio)nicotinic acid derivatives can be approached through several established routes. One common method involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a propylthiolate anion. For instance, starting from 2-chloronicotinic acid, treatment with sodium propylthiolate would yield 2-(propylthio)nicotinic acid. The subsequent conversion of the carboxylic acid to the carbonyl chloride is a standard transformation in organic synthesis, typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.
The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon, making it a valuable intermediate for the synthesis of a variety of amide and ester derivatives of nicotinic acid. These derivatives are of interest due to the prevalence of the nicotinic acid scaffold in pharmaceuticals and agrochemicals. The presence of the propylthio group at the 2-position can influence the electronic properties of the pyridine ring and, consequently, the reactivity of the carbonyl chloride. The sulfur atom can act as a Lewis base and may participate in intramolecular interactions or chelation with metal catalysts, potentially modulating the compound's reactivity in certain transformations.
Identification of Unexplored Reactivity Pathways and Undiscovered Synthetic Potential
The synthetic potential of this compound remains largely untapped, offering numerous avenues for future investigation.
Cross-Coupling Reactions: A significant area for exploration is the utilization of the propylthio group in transition metal-catalyzed cross-coupling reactions. While the carbonyl chloride is a handle for amidation and esterification, the thioether moiety could potentially undergo C-S bond activation. Methodologies that enable the coupling of the pyridine core at the 2-position by displacing the propylthio group would significantly expand the synthetic utility of this compound. For example, nickel- or palladium-catalyzed couplings with organometallic reagents could introduce new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Functional Group Interconversion: The sulfur atom of the propylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would exhibit different electronic and steric properties, potentially leading to novel reactivity and biological activity. The sulfone, in particular, could act as a leaving group in nucleophilic aromatic substitution reactions, providing an alternative pathway to functionalize the 2-position of the pyridine ring.
Directed Metalation: The nitrogen atom of the pyridine ring and the sulfur atom of the propylthio group could act as a bidentate directing group for ortho-metalation at the C-4 position of the pyridine ring. This would allow for the selective introduction of a wide range of electrophiles at a position that might otherwise be difficult to functionalize, further increasing the molecular complexity that can be built from this scaffold.
Opportunities for Advanced Computational Modeling and Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties and reactivity of this compound. electrochemsci.orgiiste.org
Electronic Structure and Reactivity Descriptors: DFT calculations can provide insights into the electronic structure of the molecule, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. electrochemsci.orgiiste.org These calculations can help in predicting the most reactive sites for nucleophilic and electrophilic attack. For instance, the electrophilicity of the carbonyl carbon can be quantified and compared to other acyl chlorides, providing a basis for predicting its reactivity in various reactions. The influence of the propylthio group on the electronic properties of the pyridine ring can also be systematically studied. rsc.org
Reaction Mechanism and Transition State Analysis: Computational modeling can be employed to elucidate the mechanisms of potential reactions. For example, the transition states for nucleophilic attack on the carbonyl chloride can be calculated to understand the reaction kinetics and selectivity. Similarly, the feasibility of the unexplored reactivity pathways mentioned in the previous section, such as C-S bond activation or directed metalation, can be assessed by calculating the activation barriers for these processes.
Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the characterization of newly synthesized derivatives of this compound and can help in confirming their structures.
Below is a hypothetical data table of calculated electronic properties for this compound and related compounds, which could be generated through DFT studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyridine-3-carbonyl chloride | -7.5 | -1.8 | 5.7 | 3.5 |
| 2-Chloropyridine-3-carbonyl chloride | -7.8 | -2.1 | 5.7 | 4.2 |
| 2-(Methylthio)pyridine-3-carbonyl chloride | -7.2 | -1.9 | 5.3 | 3.8 |
| This compound | -7.1 | -1.9 | 5.2 | 3.9 |
This is a hypothetical table for illustrative purposes. Actual values would need to be calculated using appropriate computational methods.
Future Prospects for Application in Novel Chemical Synthesis and Functional Material Design
The unique combination of a reactive acyl chloride and a modifiable thioether on a pyridine scaffold suggests several promising future applications for this compound and its derivatives.
Medicinal Chemistry and Agrochemicals: Nicotinic acid and its derivatives are known to possess a wide range of biological activities. researchgate.net The ability to readily synthesize a diverse library of amides and esters from this compound makes it a valuable building block for drug discovery and the development of new agrochemicals. The propylthio group can be used to tune the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters for their biological efficacy.
Ligand Design for Catalysis: Pyridine-based ligands are widely used in coordination chemistry and catalysis. alfachemic.comunimi.it The nitrogen of the pyridine and the sulfur of the thioether in derivatives of this compound could act as a bidentate ligand for various transition metals. The resulting metal complexes could be explored as catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. alfachemic.com The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring or the alkyl group on the sulfur.
Functional Materials: Pyridine-containing molecules are of interest in materials science for applications in organic electronics and as components of metal-organic frameworks (MOFs). researchgate.net The ability to incorporate derivatives of this compound into larger molecular architectures could lead to the development of new functional materials with interesting photophysical or electronic properties. For example, polymers containing this moiety could be investigated for their sensing capabilities or as components in organic light-emitting diodes (OLEDs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
